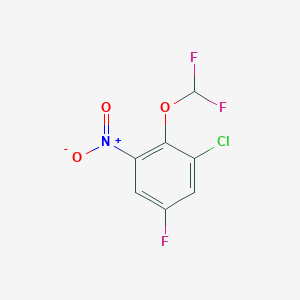

1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene

Description

1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene is a halogenated nitrobenzene derivative with a unique substitution pattern. The compound features a difluoromethoxy group at the 2-position, a chlorine atom at the 1-position, a fluorine atom at the 5-position, and a nitro group at the 3-position. This arrangement confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, nitrobenzene derivatives are often reduced to diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) for use in drug development, as seen in the synthesis of kinase inhibitors targeting FLT3 .

Properties

IUPAC Name |

1-chloro-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLYZMVYCRRMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Fluorination and Difluoromethoxylation

A critical early step is the selective fluorination of a chlorinated aromatic precursor to introduce fluorine atoms and the difluoromethoxy group. One patented method employs trichloromethoxybenzene as the starting material, which undergoes selective fluorination using anhydrous hydrogen fluoride under pressure (0.5–5.0 MPa) and elevated temperatures (50–150 °C) in the presence of perfluorinated sulfonyl fluoride catalysts. This reaction uses hydrogen fluoride both as a reactant and solvent, eliminating the need for additional solvents and enhancing selectivity.

- Optimal molar ratios: hydrogen fluoride to trichloromethoxybenzene between 8:1 and 11:1.

- Catalyst loading: mass ratio of trichloromethoxybenzene to catalyst approximately 1:0.005–0.006.

- Best reaction conditions: temperature 80–90 °C, pressure 2.5–2.8 MPa.

This step yields a chlorodifluoromethoxy-substituted aromatic intermediate suitable for further functionalization.

Nitration of Difluoromethoxy-Substituted Aromatic Intermediate

Following fluorination, nitration is performed to introduce the nitro group at the desired position. The nitration reaction uses a nitrating mixture composed of nitric acid and sulfuric acid in a mass ratio of 1:3 to 1:4, with sulfuric acid acting as the acid medium at concentrations between 90% and 98%. The reaction is carried out at low temperatures ranging from -10 °C to 30 °C to control regioselectivity and minimize side reactions.

- Mass ratio of chlorodifluoromethoxy phenyl intermediate to sulfuric acid: 1:2 to 1:3.

- Molar ratio of intermediate to nitric acid: 1:1 to 1:2.

This controlled nitration step yields the target nitro-substituted compound with high selectivity.

Chlorination and Fluorination Adjustments

Additional chlorination or fluorination steps may be involved depending on the starting materials and desired substitution pattern. Chlorine atoms can be introduced or adjusted via electrophilic aromatic substitution using chlorine sources under acidic conditions. Fluorination may also be fine-tuned using selective fluorinating agents or catalytic processes to achieve the precise positioning of fluorine atoms on the aromatic ring.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Molar/ Mass Ratios | Catalyst Type |

|---|---|---|---|---|---|

| Selective fluorination | Anhydrous hydrogen fluoride, perfluoro sulfonyl fluoride catalyst | 80–90 | 2.5–2.8 | HF : trichloromethoxybenzene = 8–11:1; catalyst : substrate = 0.005–0.006 (mass) | Perfluoro propyl/butyl/amyl/heptyl sulfonyl fluoride |

| Nitration | Nitric acid + sulfuric acid (1:3 to 1:4 mass ratio), sulfuric acid 90–98% | -10 to 30 | Atmospheric | Intermediate : H2SO4 = 1:2 to 1:3 (mass); Intermediate : HNO3 = 1:1 to 1:2 (mol) | None (acidic medium) |

| Chlorination/fluorination | Chlorine sources, fluorinating agents (varied) | Variable | Variable | Dependent on specific protocol | Catalysts as required |

Research Findings and Developments

Recent advances in fluorination chemistry, including late-stage difluoromethylation techniques, have improved the ability to introduce difluoromethoxy groups with high regioselectivity and under milder conditions. Metal-catalyzed and radical-based methods have been developed to facilitate the formation of C–O–CF2H bonds, which are central to the difluoromethoxy functionality. These methods enhance process efficiency and reduce environmental impact by avoiding harsh reagents and conditions.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation, particularly at the difluoromethoxy group, leading to the formation of various oxidized derivatives.

Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substitution patterns, reactivity, and applications. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects : The difluoromethoxy group in the target compound enhances metabolic stability compared to methoxy or simple halogenated analogs .

Reactivity : Reduction of the nitro group (e.g., using SnCl₂·2H₂O) proceeds faster in analogs with fewer electron-withdrawing groups (e.g., methoxy vs. difluoromethoxy) .

Applications : Compounds with dichloro or trifluoromethyl groups (e.g., 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide derivatives) show higher bioactivity in kinase inhibition, while the target compound’s difluoromethoxy group may optimize solubility and binding kinetics .

Research Findings and Stability Considerations

- Synthetic Challenges : The target compound’s nitro group is prone to over-reduction during diamine synthesis, requiring precise control of SnCl₂·2H₂O stoichiometry (7 mmol per 1 mmol nitro compound) .

- Impurity Profile : Related impurities (e.g., dehalogenated byproducts) may form during synthesis, necessitating HPLC monitoring (relative retention time: 0.9–1.5) to meet pharmacopeial limits (<0.5% total impurities) .

- Stability: Unlike 1,2-diamino-3-nitrobenzene intermediates, which degrade rapidly, the target compound’s difluoromethoxy group enhances shelf-life under inert conditions .

Biological Activity

1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene, with the CAS number 1417567-19-1, is a synthetic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. This article focuses on its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its effects on biological systems.

The compound's molecular structure can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 201.55 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities that are critical for understanding its potential applications and risks. The following sections detail specific areas of biological activity.

Toxicological Profile

Research indicates that this compound has notable toxicological effects, particularly in mammalian systems. Studies have shown:

- Acute Toxicity : The compound demonstrated significant acute toxicity in laboratory animals, with LD50 values indicating harmful effects upon ingestion or dermal exposure.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 560 mg/kg |

| LD50 (dermal, rat) | 2100 mg/kg |

- Chronic Effects : Long-term exposure studies have revealed potential carcinogenic effects. In rodent models, tumors were observed in various organs following prolonged exposure to the compound.

Genotoxicity Studies

Genotoxicity assessments have shown mixed results. The compound was found to induce sister chromatid exchanges in vitro but did not show consistent mutagenic activity across different test systems. This inconsistency is typical for nitroaromatic compounds.

Case Studies

Several case studies have been conducted to evaluate the biological impacts of this compound:

- Reproductive Toxicity Study :

- A study involving male rats indicated reproductive organ damage at systemic toxic doses. The no-observed-adverse-effect level (NOAEL) was not reached even at low exposure levels.

- Carcinogenicity Assessment :

- In a chronic study on rats and mice, the compound was linked to tumor formation in multiple organ systems. These findings necessitate further investigation into its carcinogenic potential.

The biological activity of this compound is thought to involve the following mechanisms:

- Reactive Metabolites : The compound may generate reactive metabolites that interact with cellular macromolecules, leading to toxicity and genotoxicity.

- Interference with Cellular Processes : It may disrupt normal cellular processes, contributing to its observed toxicological effects.

Q & A

Q. What are the common synthetic routes for 1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Chlorination and fluorination: Electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) to avoid over-halogenation.

- Difluoromethoxy introduction: Nucleophilic displacement of a leaving group (e.g., nitro or chloro) using difluoromethoxide (generated from HCF₂O⁻ salts).

- Nitration: Directed by electron-withdrawing groups (e.g., Cl, F), performed with mixed HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .

Optimization Variables: - Solvent choice: Polar aprotic solvents (e.g., DCM) enhance difluoromethoxy group stability .

- Catalyst use: Lewis acids (e.g., FeCl₃) improve nitration regioselectivity .

- Purification: Column chromatography (silica gel, hexane/EtOAc) resolves positional isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Identifies difluoromethoxy (-OCF₂H) and fluoro substituents. Chemical shifts for -OCF₂H typically appear at δ -80 to -85 ppm .

- ¹H NMR: Aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.5 ppm) .

- IR Spectroscopy: Confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and C-F bonds (1100–1000 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 262.99) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of substituents influence the nitration position in such benzene derivatives?

Methodological Answer:

- Directing Effects:

- Computational Modeling:

- Experimental Validation:

Q. How can computational chemistry predict the reactivity or stability of this compound?

Methodological Answer:

- Reactivity Prediction:

- HOMO-LUMO Gaps: Calculated via DFT to assess susceptibility to nucleophilic/electrophilic attacks. Lower gaps (e.g., <4 eV) indicate higher reactivity .

- Solvent Effects: COSMO-RS simulations model solvation energies, guiding solvent selection for reactions (e.g., acetonitrile stabilizes nitro groups) .

- Stability Analysis:

Q. What strategies resolve contradictions in experimental data, such as conflicting NMR results?

Methodological Answer:

- Data Triangulation:

- Error Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.